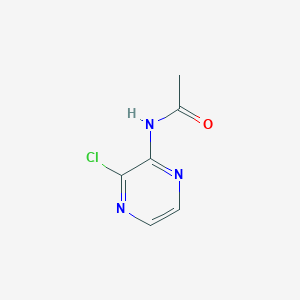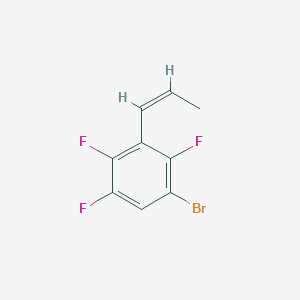
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is an organic compound that belongs to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes and pigments
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione typically involves the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Alkylation: The anthraquinone undergoes alkylation with decanol in the presence of a strong base, such as potassium carbonate, to introduce the decyloxy group.
Hydroxylation: The hydroxylation of the anthraquinone is achieved using a hydroxylating agent like hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a quinone derivative.
Reduction: The compound can be reduced to form hydroquinone derivatives.
Substitution: The decyloxy group can be substituted with other alkyl or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or nickel and can be carried out under mild to moderate temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted anthraquinone derivatives depending on the substituent introduced.
Scientific Research Applications
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized as a dye or pigment in the textile and printing industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 2-(Decyloxy)-6-hydroxyanthracene-9,10-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity.
Pathways: It may affect cellular pathways related to oxidative stress, apoptosis, and inflammation, contributing to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxyanthracene-9,10-dione: Lacks the decyloxy group, making it less hydrophobic.
2-(Methoxy)-6-hydroxyanthracene-9,10-dione: Contains a methoxy group instead of a decyloxy group, affecting its solubility and reactivity.
2-(Decyloxy)-anthracene-9,10-dione:
Uniqueness
2-(Decyloxy)-6-hydroxyanthracene-9,10-dione is unique due to the presence of both the decyloxy and hydroxy groups, which confer distinct chemical properties such as increased hydrophobicity and potential for hydrogen bonding. These properties make it a versatile compound for various applications in research and industry.
Properties
CAS No. |
388613-07-8 |
|---|---|
Molecular Formula |
C24H28O4 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
2-decoxy-6-hydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C24H28O4/c1-2-3-4-5-6-7-8-9-14-28-18-11-13-20-22(16-18)24(27)19-12-10-17(25)15-21(19)23(20)26/h10-13,15-16,25H,2-9,14H2,1H3 |
InChI Key |
JRIPWOKRGYNREE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=CC(=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



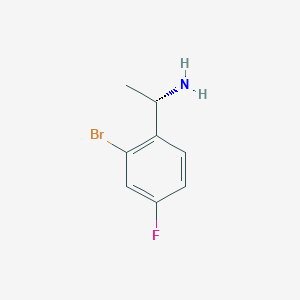

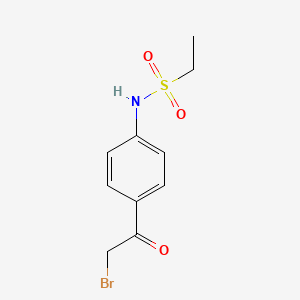
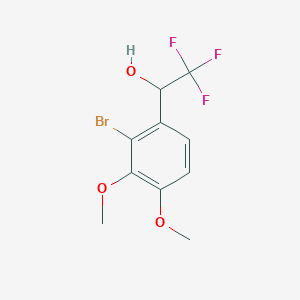
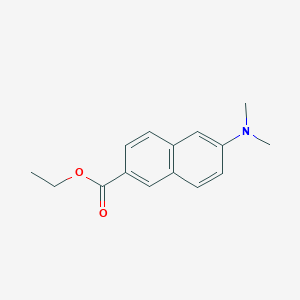
![(3',5'-Bis(ethoxycarbonyl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B13131140.png)

